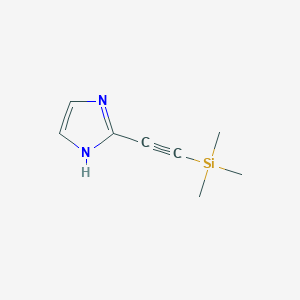
(2-Imidazinylethynyl)trimethylsilane
Übersicht
Beschreibung
(2-Imidazinylethynyl)trimethylsilane is a chemical compound with the molecular formula C8H12N2Si . It is classified as an organosilicon compound and is commonly used as a reagent for organic synthesis. It is a white crystalline solid that is soluble in organic solvents such as methanol and dichloromethane.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis Enhancement
(2-Imidazinylethynyl)trimethylsilane and related trimethylsilanes have been utilized as catalysts and reagents in various synthetic processes. For instance, novel ionic liquids like 1,3-disulfonic acid imidazolium hydrogen sulfate have demonstrated efficacy as recyclable and eco-friendly catalysts for the trimethylsilyl protection of hydroxyl groups. This process produces trimethylsilanes with excellent yields and in very short reaction times. The deprotection of these resulting trimethylsilanes can also be efficiently achieved using the same catalyst (Shirini, Khaligh, & Akbari-Dadamahaleh, 2012).
Organic Synthesis
The compound has also found applications in the realm of organic synthesis. Coupling reactions of alkynylsilanes mediated by a Cu(I) salt were explored, showing that (arylethynyl)trimethylsilanes can couple with aryl triflates and chlorides to yield diarylethynes in considerable yields. These coupling reactions have been applied to the one-pot synthesis of unsymmetrical diarylethynes, demonstrating the compound's versatility in synthesizing complex organic structures (Nishihara et al., 2000).
Gold-Catalyzed Oxidative Coupling
Gold-catalyzed oxidative coupling reactions with aryltrimethylsilanes have been investigated, providing complementary yields to previously described methods. The use of trimethylsilanes in these processes reduces the observation of homocoupling byproducts and facilitates facile intramolecular coupling reactions (Brenzovich, Brazeau, & Toste, 2010).
Chemical Reactivity and Stability Studies
Studies on the reactivity and stability of molecules like (2-Imidazinylethynyl)trimethylsilane have provided insights into their behavior under different conditions. For example, research into the activation of N-heterocyclic carbenes by {BeH2} and {Be(H)(Me)} fragments revealed interactions and transformations pertinent to understanding the reactivity of related compounds (Arrowsmith, Hill, & Kociok‐Köhn, 2015).
Eigenschaften
IUPAC Name |
2-(1H-imidazol-2-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2Si/c1-11(2,3)7-4-8-9-5-6-10-8/h5-6H,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYZFRVWOYGHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Imidazinylethynyl)trimethylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



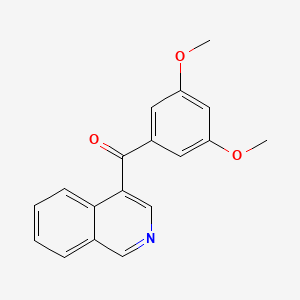
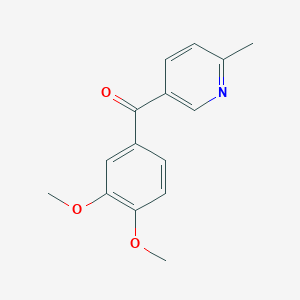
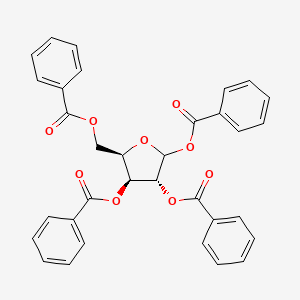
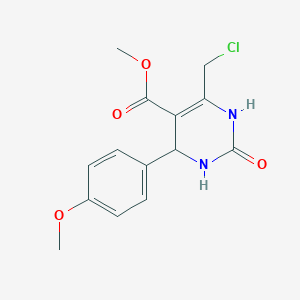
![tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate](/img/structure/B1453176.png)



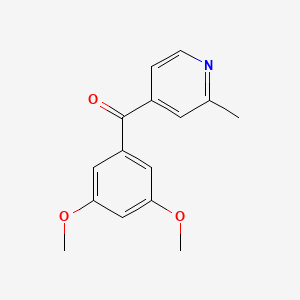
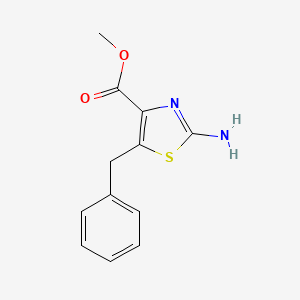
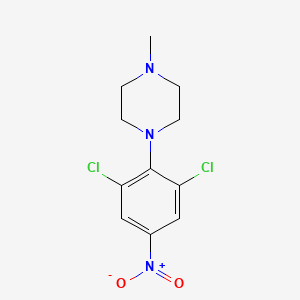
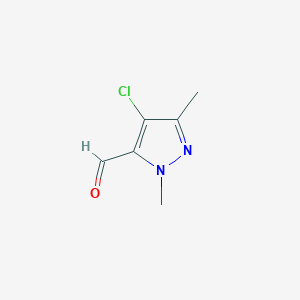
![1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B1453192.png)
![4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide](/img/structure/B1453193.png)